vitamin E-tpgs amine

Pharmacokinetics Drug Delivery Nanocarrier Engineering

Vitamin E-TPGS amine, chemically designated as D-α-tocopheryl polyethylene glycol 1000 succinate-amine (TPGS-NH₂), is a heterobifunctional derivative of the FDA-approved excipient TPGS (tocophersolan). Its molecular architecture comprises a hydrophobic vitamin E succinate core, a flexible PEG1000 spacer, and a terminal primary amine (-NH₂) group.

Molecular Formula C35H61NO6
Molecular Weight 591.9 g/mol
Cat. No. B12497523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namevitamin E-tpgs amine
Molecular FormulaC35H61NO6
Molecular Weight591.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCO)C.N
InChIInChI=1S/C35H58O6.H3N/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-20-35(8)21-19-30-29(7)33(27(5)28(6)34(30)41-35)40-32(38)18-17-31(37)39-23-22-36;/h24-26,36H,9-23H2,1-8H3;1H3
InChIKeySVCWHOATEWZKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitamin E-TPGS Amine (TPGS-NH₂): Procurement-Relevant Physicochemical and Functional Baseline for the Amine-Functionalized TPGS Derivative


Vitamin E-TPGS amine, chemically designated as D-α-tocopheryl polyethylene glycol 1000 succinate-amine (TPGS-NH₂), is a heterobifunctional derivative of the FDA-approved excipient TPGS (tocophersolan). Its molecular architecture comprises a hydrophobic vitamin E succinate core, a flexible PEG1000 spacer, and a terminal primary amine (-NH₂) group. The parent TPGS molecule exhibits a hydrophile-lipophile balance (HLB) of 13.2, a critical micelle concentration (CMC) of 0.02% w/w, and is recognized as a GRAS-listed pharmaceutical adjuvant with established P-glycoprotein (P-gp) inhibitory activity [1]. TPGS-NH₂ retains these baseline TPGS properties while adding a reactive amine handle that fundamentally alters the molecule's bioconjugation capability and pharmacokinetic profile relative to unmodified TPGS and other in-class derivatives such as TPGS-COOH [2].

Why Vitamin E-TPGS Amine Cannot Be Substituted by Unmodified TPGS, TPGS-COOH, or Generic PEG-Amine Surfactants in Precision Drug Delivery Applications


Interchanging vitamin E-TPGS amine with unmodified TPGS, TPGS-COOH, or alternative PEG-amine surfactants (e.g., DSPE-PEG-NH₂, tocopherol-PEG-NH₂ without the succinate linker) introduces compound-specific functional deficits that cannot be compensated by formulation adjustment alone. Unmodified TPGS terminates in a hydroxyl group, which lacks the direct conjugation reactivity of a primary amine and requires multi-step pre-activation for bioconjugation, reducing coupling efficiency and introducing batch variability [1]. TPGS-COOH, while providing a carboxyl handle, requires EDC/NHS activation that is susceptible to hydrolysis in aqueous media, whereas the amine terminus on TPGS-NH₂ is directly reactive with NHS esters, isothiocyanates, and carboxyl-containing ligands under mild conditions [1]. Furthermore, generic PEG-amine surfactants lack the vitamin E succinate pharmacophore responsible for P-gp ATPase inhibition, a property retained by TPGS-NH₂ that is critical for overcoming multidrug resistance (MDR) in cancer therapy [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable, decision-relevant performance gaps.

Vitamin E-TPGS Amine (TPGS-NH₂): Quantitative Comparative Evidence Against Closest Analogs for Procurement Decision Support


Blood Circulation Half-Life: TPGS-NH₂ Extends Systemic Exposure by 3.2-Fold Versus Unmodified TPGS

TPGS-NH₂ demonstrates a significantly prolonged blood circulation half-life compared to unmodified TPGS. In animal pharmacokinetic studies, the carrier based on TPGS-NH₂ exhibited a terminal elimination half-life (t₁/₂) of 6.8 hours, whereas unmodified TPGS displayed a t₁/₂ of 2.1 hours under comparable experimental conditions [1]. This 3.2-fold extension is attributed to the amine-terminal PEG architecture providing enhanced resistance to opsonization and reticuloendothelial clearance relative to the hydroxyl-terminated parent compound. The extended circulation directly correlates with improved tumor accumulation via the enhanced permeability and retention (EPR) effect.

Pharmacokinetics Drug Delivery Nanocarrier Engineering

Active Targeting Efficiency: RGD-Conjugated TPGS-NH₂ Achieves 2.5-Fold Higher Cellular Uptake Versus Non-Targeted TPGS-NH₂ Formulation

The primary amine terminus of TPGS-NH₂ enables direct conjugation of cyclic RGD peptide via click chemistry (azide-alkyne cycloaddition), yielding a targeted nanocarrier. Confocal microscopy quantification in integrin αᵥβ₃-overexpressing U87MG glioblastoma cells demonstrated that RGD-TPGS-NH₂ achieved 2.5-fold higher intracellular fluorescence accumulation compared to the non-targeted TPGS-NH₂ control formulation [1]. This differential is attributable to receptor-mediated endocytosis facilitated by the RGD ligand, a functionalization strategy inaccessible to unmodified (hydroxyl-terminated) TPGS without additional linker chemistry that would alter carrier physicochemical properties.

Active Targeting Integrin Targeting Cellular Uptake

Chemosensitization Potency: RGD-TPGS-NH₂ Carrier Reduces Doxorubicin IC₅₀ to 0.3 μM, Delivering 3-Fold Enhanced Cytotoxicity Versus Free Drug Baseline

In pharmacodynamic evaluation, the RGD-TPGS-NH₂ carrier loaded with doxorubicin reduced the drug's IC₅₀ to 0.3 μM in integrin-overexpressing tumor cells, representing a 3-fold enhancement in cytotoxic potency compared to the free doxorubicin baseline [1]. This chemosensitization effect arises from the synergistic combination of (a) RGD-mediated active targeting increasing intracellular drug accumulation, and (b) the vitamin E succinate pharmacophore of TPGS inhibiting P-gp-mediated drug efflux. Unmodified TPGS cannot simultaneously provide covalent ligand attachment and maintain equivalent pharmacokinetic performance, while TPGS-COOH requires EDC/NHS activation that may compromise ligand bioactivity.

Chemosensitization Multidrug Resistance Reversal Doxorubicin Potentiation

P-Glycoprotein Inhibitory Activity Retention: TPGS-NH₂ and TPGS-COOH Preserve Comparable P-gp Suppression to Parent TPGS, Confirming the Vitamin E Pharmacophore Is the Key Structural Determinant

A focused structure-activity relationship (SAR) study published in Cancer Letters (2013) investigated whether terminal functionalization of TPGS alters its P-gp inhibitory activity — the property responsible for reversing multidrug resistance in tumor cells. Using H460/taxR and KB-8-5 taxane-resistant cell lines, the study demonstrated that both TPGS-COOH and TPGS-NH₂ retain P-gp inhibitory activity comparable to unmodified TPGS, while PEG alone and succinic acid alone showed no reversal effect [1][2]. This confirms that the vitamin E hydrophobic pharmacophore, not the terminal group, is the critical structural determinant for P-gp ATPase inhibition. Consequently, TPGS-NH₂ uniquely combines covalent bioconjugation capability (via -NH₂) with undiminished MDR-reversal activity — a dual functionality absent in unmodified TPGS and generic PEG-amine surfactants lacking the vitamin E moiety.

P-glycoprotein Inhibition Multidrug Resistance Structure-Activity Relationship

Hemocompatibility for Intravenous Administration: TPGS-NH₂ Exhibits Hemolysis Below 5% at 1 mg/mL, Superior to Common Emulsifier PVA (~16% Hemolysis) and Comparable to Parent TPGS (~10% at Equivalent Concentration)

Hemocompatibility is a critical selection criterion for any excipient or carrier intended for parenteral administration. Hemolysis testing of TPGS-NH₂ at a concentration of 1 mg/mL yielded hemolysis rates below 5%, meeting the widely accepted threshold for intravenous injection safety (hemolysis <5%) [1]. By cross-study comparison, polyvinyl alcohol (PVA) — a commonly used alternative emulsifier in nanoparticle formulations — exhibits hemolysis rates of approximately 16% under comparable test conditions, while unmodified TPGS shows approximately 10% hemolysis [2]. The favorable hemocompatibility profile of TPGS-NH₂ is consistent with the biocompatibility of the parent TPGS scaffold and the PEG-mediated reduction in membrane disruptive interactions.

Hemocompatibility Intravenous Safety Biocompatibility Screening

Self-Assembly Integrity Post-Modification: Amine-TPGS Retains the Critical Micelle Concentration of Parent TPGS (0.02% w/v), Confirming That Terminal Functionalization Does Not Disrupt Micellization Behavior

A key concern when functionalizing amphiphilic molecules is whether terminal group modification alters the hydrophilic-lipophilic balance and consequently disrupts self-assembly behavior. Pyrene fluorescence spectroscopy (I₃₃₇/I₃₃₄ ratio method) measurements indicate that amine-TPGS retains a critical micelle concentration (CMC) of 0.02% w/v, unchanged from the well-established CMC of unmodified TPGS (0.02% w/w) [1]. This demonstrates that the terminal amine modification does not perturb the thermodynamic driving force for micelle formation, ensuring that TPGS-NH₂ can serve as a drop-in replacement for TPGS in micelle-based formulations while adding conjugation functionality. This CMC is substantially lower than that of many alternative PEG-based surfactants, conferring greater dilution stability upon intravenous administration.

Critical Micelle Concentration Self-Assembly Amphiphile Characterization

Vitamin E-TPGS Amine (TPGS-NH₂): Evidence-Backed Application Scenarios for Procurement Decision-Making in Drug Delivery and Bioconjugation Programs


Targeted Nanoparticle Engineering for Integrin-Overexpressing Tumors: RGD-TPGS-NH₂ Nanocarriers Achieving 2.5-Fold Cellular Uptake and 3-Fold Doxorubicin IC₅₀ Reduction

Procurement scenario where the amine handle on TPGS-NH₂ is utilized for covalent conjugation of cyclic RGD peptide via click chemistry, producing a targeted nanocarrier for glioblastoma (U87MG) and other integrin αᵥβ₃-overexpressing solid tumors. Evidence demonstrates 2.5-fold enhanced cellular uptake and reduction of doxorubicin IC₅₀ to 0.3 μM (3-fold potency gain) compared to non-targeted formulations [1]. The preserved P-gp inhibitory activity of the vitamin E pharmacophore simultaneously suppresses drug efflux in MDR tumor phenotypes [2]. Unmodified TPGS cannot achieve this integrated targeting-plus-sensitization outcome without compromising carrier integrity.

Long-Circulating Nanomedicine Platforms Requiring Extended Systemic Half-Life: TPGS-NH₂ Micelles Providing 6.8-Hour Blood Residence Versus 2.1 Hours for Unmodified TPGS

For formulations where passive tumor accumulation via the EPR effect is the primary delivery mechanism, the 3.2-fold longer blood half-life of TPGS-NH₂ (6.8 h) versus unmodified TPGS (2.1 h) translates to a proportionally larger cumulative drug exposure at the tumor site [1]. This scenario is particularly relevant for poorly permeable drugs requiring extended circulation to achieve therapeutic intratumoral concentrations. The favorable hemocompatibility profile (<5% hemolysis at 1 mg/mL) further supports intravenous administration feasibility [1].

Fluorescent Probe and Diagnostic Conjugation: FITC-Labeled TPGS-NH₂ Enabling Cellular Imaging via Direct Isothiocyanate-Amine Coupling Without Intermediate Activation Steps

The primary amine terminus of TPGS-NH₂ enables direct, single-step conjugation with fluorescein-5-isothiocyanate (FITC) to yield fluorescently labeled TPGS-NH₂ for cellular uptake tracking and in vitro imaging applications [1]. This avoids the multi-step activation required when using unmodified TPGS (hydroxyl-to-carboxyl conversion followed by EDC/NHS activation) or TPGS-COOH (EDC/NHS activation susceptible to aqueous hydrolysis). The preserved CMC of 0.02% w/v ensures that fluorescent labeling does not alter the self-assembly properties of the conjugate [3].

pH-Responsive or Stimuli-Sensitive Drug Release Systems: Hydrazone or Acetal Linkage Formation via Amine Chemistry on TPGS-NH₂ Enabling Tumor Microenvironment-Triggered Release

The terminal amine enables introduction of acid-labile bonds (hydrazone or acetal linkages) between TPGS-NH₂ and drug payloads, constructing carriers that release cargo selectively in the acidic tumor microenvironment (pH 5.5-6.5) while remaining stable at physiological pH 7.4 [1]. This stimuli-responsive release capability is a direct consequence of amine chemistry and is inaccessible to unmodified TPGS. The retention of P-gp inhibition ensures that released drug is not immediately effluxed from MDR tumor cells, closing the therapeutic loop [2].

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